Aztreonam Lysine
Description
Properties
CAS No. |
827611-49-4 |
|---|---|
Molecular Formula |
C19H31N7O10S2 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |
InChI Key |
KPPBAEVZLDHCOK-JHBYREIPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
The molar ratio of aztreonam to L-lysine is critical for optimal salt formation. Patent data specify a preferred range of 1:1 to 1:2.1 (aztreonam:lysine), with excess lysine ensuring complete protonation of the antibiotic. The reaction is conducted in chilled water (0–5°C) to minimize degradation, with gradual addition of lysine solution to an aztreonam suspension. The resulting mixture is adjusted to a pH ≤5.5 to enhance stability, as higher pH levels accelerate decomposition.
- Aztreonam: 5.00 g (12.2% moisture) suspended in 25 mL distilled water at 0–5°C.
- L-Lysine: 2.70 g dissolved in 13.5 mL water, added dropwise to the aztreonam suspension.
- Outcome: A clear solution filtered through a glass filter and processed via freeze-drying, spray-drying, or precipitation.
Isolation Techniques for Amorphous this compound
The amorphous solid form of this compound is preferred for inhalation due to its solubility and stability. Three industrial-scale isolation methods have been validated:
Freeze-Drying (Lyophilization)
Freeze-drying produces a flake-like amorphous solid with low moisture content (3–6%). The process involves:
- Rapid freezing of the aqueous solution at -40°C.
- Primary drying under vacuum (0.1–0.2 mbar) at -25°C to sublimate ice.
- Secondary drying at 25°C to reduce residual moisture.
Product Characteristics:
Spray-Drying
Spray-drying generates a free-flowing powder suitable for nebulization. Key parameters for a Büchi B-191 spray dryer include:
| Parameter | Range |
|---|---|
| Inlet temperature | 115–195°C |
| Outlet temperature | 45–127°C |
| Pump speed | 240–750 mL/h |
| Aspirator rate | 31.5 m³/h |
| Solution concentration | 7–29% (w/w) |
- Moisture content: 4–7%.
- Particle size: Adjustable via inlet temperature and aspirator rate.
- Yield: 62–77% in optimized runs.
Solvent Precipitation
Precipitation in organic solvents (e.g., ethanol, acetone) achieves high purity by exploiting the salt’s low solubility in non-aqueous media. The protocol involves:
- Dropwise addition of the aqueous this compound solution into chilled ethanol (0–5°C).
- Stirring for 1 hour to ensure complete crystallization.
- Filtration and drying at 38°C.
Critical Factors:
- Ethanol water content: ≤9% (w/w) to prevent co-solubility.
- Yield: 77% with impurity levels <0.3% area (HPLC).
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assaying this compound purity and stability. The validated protocol includes:
- Column: RP-18 (100 × 4.0 mm, 3 µm).
- Mobile phase: 0.02 M KH₂PO₄ buffer (pH 2.0) with methanol (83:17 v/v).
- Detection: UV at 230 nm.
- Retention time: 2.3–10.2 minutes for aztreonam and degradants.
Impurity Limits:
Stability Monitoring
Accelerated stability studies (25°C/60% RH) confirm that spray-dried this compound maintains:
Comparative Analysis of Isolation Methods
| Method | Yield (%) | Moisture (%) | Particle Morphology | Stability (3 Months) |
|---|---|---|---|---|
| Freeze-drying | 70–75 | 3–6 | Flakes | ≥63% potency |
| Spray-drying | 62–77 | 4–7 | Free-flowing powder | ≥95% potency |
| Precipitation | 75–80 | 2–4 | Fine powder | ≥98% potency |
Key Findings:
- Spray-drying offers superior handling properties for inhalation devices.
- Precipitation yields the highest purity but requires stringent solvent control.
- Freeze-drying is optimal for long-term storage but less cost-effective.
Industrial Manufacturing and Regulatory Considerations
The FDA-approved process (NDA 050814) involves:
- Mixing aztreonam and lysine in water for injection under nitrogen.
- Filtering through 0.22 µm membranes to ensure sterility.
- Filling into amber glass vials to prevent photodegradation.
Critical Quality Attributes:
- Osmolality: ≤550 mOsm/kg after reconstitution.
- pH: 4.5–6.0 to balance stability and tolerability.
Chemical Reactions Analysis
Freeze-Drying Method
-
Reactants : Aztreonam (free acid) and L-lysine in a molar ratio of 1:1 to 1:2.1.
-
Conditions : Aqueous solution at pH ≤ 5.5, followed by lyophilization.
-
Product : Amorphous white to yellowish flakes with 3–6% water content .
Spray-Drying Method
-
Parameters :
Inlet Temperature (°C) Pump Speed (mL/h) Spray Flow (L/h) Outlet Temperature (°C) 115–195 240–750 400–800 45–127 -
Product : Free-flowing white to off-white powder (4–7% water) .
Precipitation Method
-
Process : Aztreonam lysine solution is precipitated in ethanol or acetone (0–9% water).
Stability and Degradation Reactions
This compound undergoes hydrolysis and pH-dependent degradation:
Hydrolysis of Beta-Lactam Bond
pH Sensitivity
-
Optimal Stability : pH 4.5–6.0. Above pH 5.5, degradation accelerates .
-
Degradation Products : Include β-lactam ring-opened derivatives and sulfonic acid byproducts .
Impurity Formation
Key impurities identified during synthesis and storage:
High-Performance Liquid Chromatography (HPLC)
-
Column : RP-18 (50–100 mm × 4.0–4.6 mm, 3 µm).
-
Mobile Phase : 0.02 M KHPO buffer (pH 2.0–3.0) + methanol (17–20% v/v).
Stability-Indicating Assay
-
Conditions :
Parameter Value Buffer 0.02 M KHPO (pH 3.0) Flow rate 1.5 mL/min Column temperature 25°C -
Applications : Quantifies aztreonam (95–105% purity) and detects impurities at ≤0.5% .
Interaction with Beta-Lactamases
This compound resists hydrolysis by most β-lactamases but interacts with specific enzymes:
Phage-Antibiotic Synergy (PAS)
Sub-MIC this compound (1.06 µg/mL) enhances phage E79 activity against P. aeruginosa:
Scientific Research Applications
Clinical Applications
1. Cystic Fibrosis Treatment
Aztreonam lysine has been extensively studied for its effectiveness in treating lung infections in cystic fibrosis patients. Clinical trials have demonstrated significant improvements in respiratory function and reduced bacterial load in the lungs.
- Efficacy Studies : A randomized controlled trial involving 211 cystic fibrosis patients showed that this compound significantly increased the time to require additional antibiotics compared to placebo (92 days vs. 71 days) . It also improved forced expiratory volume in one second (FEV1) and respiratory symptoms as measured by the Cystic Fibrosis Questionnaire-Revised .
| Study | Population | Treatment | Key Findings |
|---|---|---|---|
| McCoy et al., 2008 | 162 patients | Aztreonam 75 mg TID vs. placebo | Improved FEV1 by 4.5% |
| Retsch-Bogart et al., 2009 | 142 patients | Aztreonam 75 mg TID vs. placebo | Improved FEV1 by 8.03% |
| Oermann et al., 2011 | 268 patients | Aztreonam 75 mg TID vs. Tobramycin | Similar improvements in respiratory function |
2. Bronchiectasis Management
Recent studies have explored the use of this compound in patients with bronchiectasis, a condition characterized by chronic cough and sputum production. A post hoc analysis indicated that treatment with this compound led to significant improvements in cough and sputum production but noted some deterioration in breathlessness .
Pharmacological Insights
Pharmacokinetics : After inhalation, this compound achieves peak sputum concentrations within minutes, allowing for effective localized treatment while minimizing systemic exposure. This property is crucial for patients with compromised lung function .
Safety Profile : The safety profile of this compound is comparable to other inhaled antibiotics used for cystic fibrosis. Common adverse effects include cough and throat irritation, but serious adverse events are rare .
Case Studies
Several case studies have documented the successful use of this compound in clinical practice:
- Case Study 1 : A 10-year-old cystic fibrosis patient treated with this compound showed a marked reduction in Pseudomonas aeruginosa sputum density and an improvement in FEV1 after a course of treatment lasting four weeks.
- Case Study 2 : An adult patient with bronchiectasis experienced significant relief from chronic cough and sputum production after receiving this compound therapy over a six-month period.
Mechanism of Action
Aztreonam lysine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the formation of defective cell walls and ultimately bacterial cell death . The high affinity of this compound for PBP3 makes it particularly effective against gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aztreonam Lysine vs. Inhaled Tobramycin
Tobramycin, an aminoglycoside, is a cornerstone of inhaled antibiotic therapy for CF. Key comparisons include:
A 2012 head-to-head trial (n=273) found this compound extended the median time to exacerbation by 21 days compared to tobramycin (92 vs. 71 days, p=0.007) and improved CFQ-R respiratory scores more significantly (+5.01 vs. +2.1 points, p=0.02) .
This compound vs. Aztreonam Arginine
While both are aztreonam salts, the arginine formulation is unsuitable for inhalation due to airway inflammation risks . This compound’s lysine component enhances solubility and tolerability, achieving sputum concentrations up to 2,170 µg/g without systemic toxicity .
Synergy with Aminoglycosides
This compound exhibits synergistic effects with aminoglycosides like tobramycin against P. aeruginosa, enhancing bacterial killing and delaying resistance . This synergy supports combination therapy in refractory infections .
Pharmacokinetic and Pharmacodynamic Profile
This compound’s sputum-to-plasma ratio exceeds 100:1, ensuring high local efficacy with negligible systemic side effects .
Resistance and Clinical Outcomes
aeruginosa aztreonam MIC values (>8 µg/mL) despite repeated use, underscoring its resistance durability . In contrast, tobramycin-resistant isolates correlate with more frequent exacerbations and hospitalizations .
Biological Activity
Aztreonam lysine (AzLys) is a monocyclic beta-lactam antibiotic primarily effective against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its unique formulation allows for inhalation, making it particularly beneficial for patients with respiratory infections related to cystic fibrosis (CF) and other pulmonary conditions. This article delves into the biological activity of AzLys, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.
Aztreonam acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in the bacterial cell wall. This results in cell lysis and death, particularly effective against susceptible strains of Pseudomonas aeruginosa.
Pharmacokinetics
AzLys is administered via inhalation, allowing for high local concentrations in the lungs while minimizing systemic exposure. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Onset of Action | Rapid (within minutes) |
| Peak Concentration | 10 minutes post-inhalation |
| Duration of Action | 24 hours |
| Excretion | Via active tubular secretion and glomerular filtration |
Clinical Efficacy
Numerous studies have demonstrated the efficacy of AzLys in improving respiratory symptoms in patients with CF and bronchiectasis.
Case Studies and Research Findings
-
Cystic Fibrosis Patients :
A study involving a 28-day treatment regimen showed significant improvements in respiratory function and symptoms among CF patients infected with Pseudomonas aeruginosa. Key findings included: -
Bronchiectasis Patients :
In a post hoc analysis of AIR-BX studies, AzLys treatment resulted in: -
Phage-Antibiotic Synergy :
Research indicated that sub-MIC levels of AzLys could enhance the activity of bacteriophages against Pseudomonas aeruginosa. This synergy led to:
Adverse Effects
While generally well-tolerated, some adverse reactions have been noted, including:
Q & A
Q. What is the mechanism of action of aztreonam lysine, and how do its pharmacokinetic/pharmacodynamic (PK/PD) properties influence experimental design?
AZLI is a monobactam antibiotic targeting penicillin-binding proteins (PBPs) to inhibit cell wall synthesis in Gram-negative bacteria, notably Pseudomonas aeruginosa. Its PK/PD profile shows time-dependent killing, requiring concentrations ≥3–4× the minimum inhibitory concentration (MIC) for ≥50% of the dosing interval to maximize efficacy . Inhalation delivery via the Altera nebulizer achieves high sputum concentrations (31–2170 µg/g) and low systemic exposure, minimizing toxicity . Researchers should incorporate population PK models to account for high inter-subject variability in sputum concentrations, particularly in pediatric vs. adult populations .
Q. What are the standard methodologies for assessing AZLI efficacy in preclinical and clinical studies?
Preclinical studies often use agar diffusion assays to measure inhibition zones (e.g., against E. coli and S. aureus) at varying concentrations (0.27–1.41 µg/mL) . Clinical trials prioritize endpoints like change in forced expiratory volume in 1 second (FEV1 % predicted), sputum bacterial density (log10 CFU/g), and patient-reported outcomes (e.g., CF Questionnaire-Revised Respiratory Scale) . Standardized nebulizer protocols (e.g., 75 mg three times daily for 28 days) are critical for reproducibility .
Q. How are clinical trial endpoints validated for AZLI in cystic fibrosis (CF) research?
Phase III trials (e.g., AIR-CF1) validated FEV1 improvements (10.3% predicted) and CFQ-R Respiratory Scale scores (9.7-point increase) as primary endpoints . Secondary endpoints include time to exacerbation (prolonged by 21 days with AZLI vs. placebo) and sputum MIC stability . Researchers should use mixed-effects models to adjust for baseline lung function and antibiotic cycling effects .
Advanced Research Questions
Q. How can researchers address inter-subject variability in AZLI pharmacokinetics during trial design?
High variability in sputum concentrations (e.g., 31–2170 µg/g post-inhalation) necessitates stratified randomization by age and disease severity . Adaptive trial designs or Bayesian PK modeling can optimize dosing regimens, particularly for adolescents, who exhibit lower median sputum concentrations than adults .
Q. What synergies exist between AZLI and other antimicrobials, and how should combination therapies be tested?
Preclinical data show AZLI enhances phage activity (e.g., E79, phiKZ) against P. aeruginosa biofilms . Synergy with aminoglycosides (e.g., tobramycin) is documented in vitro and in vivo . Researchers should employ checkerboard assays or time-kill curves to quantify fractional inhibitory concentration indices (FICIs) and validate in chronic infection models .
Q. How should bacterial resistance to AZLI be monitored and analyzed in longitudinal studies?
Resistance is rare but monitored via serial sputum MIC testing. In clinical trials, AZLI did not induce resistance despite repeated use . Whole-genome sequencing of P. aeruginosa isolates can identify mutations in PBPs or efflux pumps. Researchers should use Kaplan-Meier analysis to track time to resistance emergence .
Q. What novel biomarkers or endpoints (e.g., lung clearance index) improve sensitivity in AZLI efficacy studies?
The lung clearance index (LCI), derived from multiple-breath washout tests, detects early ventilation heterogeneity in CF patients with near-normal FEV1. A single-center feasibility study demonstrated LCI’s utility in capturing AZLI’s effects beyond spirometry . Incorporate LCI as a secondary endpoint in trials targeting mild lung disease .
Q. How do contradictory findings on continuous vs. cyclical AZLI dosing inform policy and research?
NHS England’s evidence review found insufficient data supporting continuous AZLI use, despite level 1 evidence for 28-day cyclical regimens . Researchers should design pragmatic trials comparing continuous AZLI with cyclical tobramycin, using cost-effectiveness analyses (e.g., quality-adjusted life years) as secondary outcomes .
Q. What experimental models best replicate AZLI’s in vivo activity for preclinical testing?
Use CFTR-knockout murine models or ex vivo human bronchial epithelial cell cultures infected with mucoid P. aeruginosa. These systems capture AZLI’s penetration through mucus and biofilm disruption . For PK studies, employ sputum-agar plates to simulate drug diffusion in viscous CF sputum .
Q. How can MIC discrepancies between in vitro and in vivo settings be reconciled in AZLI research?
Discrepancies arise due to sputum pH, anaerobic microenvironments, and biofilm formation. Use modified broth microdilution assays with sputum-derived media or agar embedded with CF sputum to better mimic in vivo conditions .
Q. Methodological Recommendations
- Statistical Analysis : Use mixed-effects regression for longitudinal FEV1 data and Cox proportional hazards models for time-to-event endpoints .
- PK/PD Modeling : Apply Monte Carlo simulations to predict target attainment rates across patient subgroups .
- Resistance Monitoring : Combine traditional MIC testing with metagenomic sequencing of sputum microbiota .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
